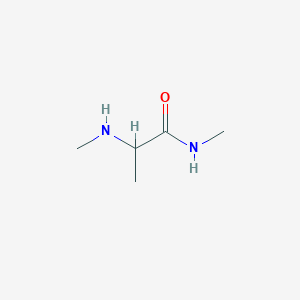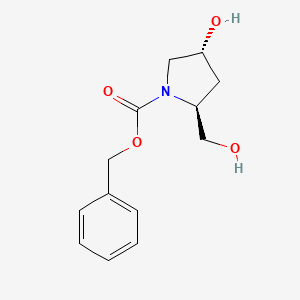
2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N’-(2-chloroacetyl)benzohydrazide is a chemical compound with the molecular formula C9H7Cl3N2O2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide consists of 9 Carbon atoms, 7 Hydrogen atoms, 3 Chlorine atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide include a molecular weight of 281.52 . More specific properties like melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación
-
Herbicides in Agriculture
- Field : Environmental Science and Pollution Research
- Application : 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound similar to the one you mentioned, is used as a synthetic plant hormone auxin in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .
- Method : The herbicide is applied at post-emergence (leave) or pre-emergence stage of crops (on soil) .
- Results : The indiscriminate use of pesticides can produce numerous damages to the environment .
-
Synthesis and Molecular Docking Studies
- Field : Chemistry
- Application : A new derivative of 1,3,4-thiadiazole was synthesized based on N, N’ -disubstituted hydrazinecarbothioamide .
- Method : The method for obtaining the target product is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium .
- Results : The resulting compound is a potential inhibitor of dihydrofolate reductase (DHFR) and surpasses several known analogues in terms of the strength of the complex formed with the active site of this enzyme .
-
Water Treatment
- Field : Environmental Science
- Application : 2,4-Dichlorophenol (2,4-DCP), a compound similar to the one you mentioned, can be degraded in water by sequential electrocatalytic reduction and electro-Fenton oxidation .
- Method : The degradation process involves the use of a Pd-MWCNTs/Ni-foam electrode .
- Results : The study indicated excellent dechlorination efficiency and phenol conversion rate .
-
Anticancer and Antioxidant Properties
- Field : Medical Science
- Application : Chalcones and their derivatives, both natural and synthetic, exhibit diverse biological activities . A new derivative of 1,3,4-thiadiazole was synthesized based on N, N’ -disubstituted hydrazinecarbothioamide .
- Method : The method for obtaining the target product is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium .
- Results : The resulting compound is a potential inhibitor of dihydrofolate reductase (DHFR) and surpasses several known analogues in terms of the strength of the complex formed with the active site of this enzyme .
-
Water Treatment
- Field : Environmental Science
- Application : 2,4-Dichlorophenol (2,4-DCP), a compound similar to the one you mentioned, can be degraded in water by sequential electrocatalytic reduction and electro-Fenton oxidation .
- Method : The degradation process involves the use of a Pd-MWCNTs/Ni-foam electrode .
- Results : The study indicated excellent dechlorination efficiency and phenol conversion rate .
-
Pharmaceutical Research
- Field : Pharmaceutical Science
- Application : 2,4-DICHLORO-N’-((2-CHLORO-3-QUINOLINYL)METHYLENE)BENZOHYDRAZIDE, a compound similar to the one you mentioned, is being researched for potential pharmaceutical applications .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this research are not specified in the source .
-
Anticancer and Antioxidant Properties
- Field : Medical Science
- Application : Chalcones and their derivatives, both natural and synthetic, exhibit diverse biological activities . A new derivative of 1,3,4-thiadiazole was synthesized based on N, N’ -disubstituted hydrazinecarbothioamide .
- Method : The method for obtaining the target product is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium .
- Results : The resulting compound is a potential inhibitor of dihydrofolate reductase (DHFR) and surpasses several known analogues in terms of the strength of the complex formed with the active site of this enzyme .
-
Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid
- Field : Chemical Synthesis
- Application : 2,4-Dichloro-3,5-difluorobenzoic acid was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile .
- Method : The synthesis involved a reaction sequence including nitration, selective reduction, diazotisation and chlorination .
- Results : The synthesis resulted in good yield .
-
Environmental Impact
- Field : Environmental Science
- Application : The compound 2,4-Dichloro-N’-[(E)-(2-nitrophenyl)methylene]benzohydrazide, which is similar to the one you mentioned, has been studied for its environmental impact .
- Method : The study involved the use of the US Environmental Protection Agency’s EPISuite™ .
- Results : The study provided data on the compound’s Log Octanol-Water Partition Coef, Boiling Pt, Melting Pt, and Vapor Pressure Estimations .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3N2O2/c10-4-8(15)13-14-9(16)6-2-1-5(11)3-7(6)12/h1-3H,4H2,(H,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTBHWHVEUKKPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)

